Boc-Ser(Ac)-OH DCHA
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Description
Boc-Ser(Ac)-OH DCHA is a compound that involves the use of a tert-butoxycarbonyl (Boc) protecting group1. The Boc group is commonly used for the protection of amines in organic synthesis2. It’s stable under basic and nucleophilic conditions but can be removed under acidic conditions2.
Synthesis Analysis
The synthesis of peptides employing Fmoc-amino acid chlorides in the presence of HOBt·DCHA salt in solution as well as by solid-phase methods has been described3. The coupling was found to be complete in 30 minutes and free from racemization3.
Molecular Structure Analysis
The molecular structures of biochars were determined from the results of the elemental concentration, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), and chemical functional groups4. The 2D structures of biochars were constructed using ChemDraw V10.04.
Chemical Reactions Analysis
The potential safety hazards associated with Pd-catalyzed cross-coupling reactions have been underappreciated and inadequately discussed5. This exothermic behavior is consistently observed across each subset of cross-coupling reactions and appears to be relatively independent of the nucleophile, electrophile, base, solvent, and catalyst system employed5.
Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-Ser(Ac)-OH DCHA are not explicitly mentioned in the search results. However, it’s known that Boc groups are stable under basic and nucleophilic conditions but can be removed under acidic conditions2.Safety And Hazards
The safety and hazards associated with Boc-Ser(Ac)-OH DCHA are not explicitly mentioned in the search results. However, it’s important to note that the potential safety hazards associated with Pd-catalyzed cross-coupling reactions have been underappreciated and inadequately discussed5.
Future Directions
The future directions for research on compounds like Boc-Ser(Ac)-OH DCHA are not explicitly mentioned in the search results. However, the development of green and sustainable supercapacitor energy storage and conversion systems has been highlighted as a future direction in related fields6.
Please note that this analysis is based on the available information and might not be complete. For a comprehensive analysis, it’s recommended to refer to scientific literature and databases. Also, always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h11-13H,1-10H2;7H,5H2,1-4H3,(H,11,15)(H,13,14)/t;7-/m.0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHBGKISYHNARI-ZLTKDMPESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ser(Ac)-OH DCHA | |
CAS RN |
7801-81-2 |
Source
|
Record name | Serine, N-carboxy-, N-tert-butyl ester, acetate (ester), compd. with dicyclohexylamine (1:1), L- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7801-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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